3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a benzenesulfonyl group and a 4-methylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which is then functionalized with a benzenesulfonyl group through sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The quinoline core may intercalate with DNA, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)pyridine
- 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)isoquinoline
- 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)benzene
Uniqueness
3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a benzenesulfonyl group and a 4-methylpiperazin-1-yl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-22-11-13-23(14-12-22)20-17-9-5-6-10-18(17)21-15-19(20)26(24,25)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCHXNWVNZFEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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